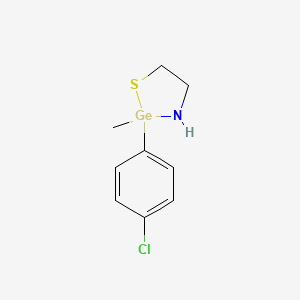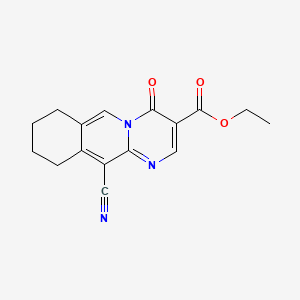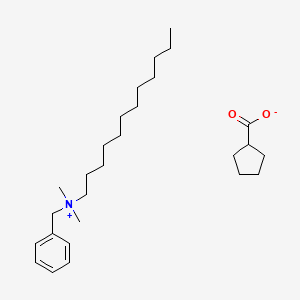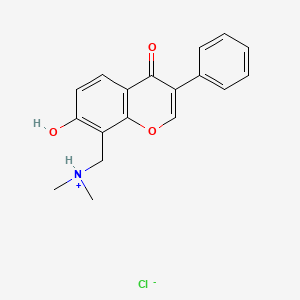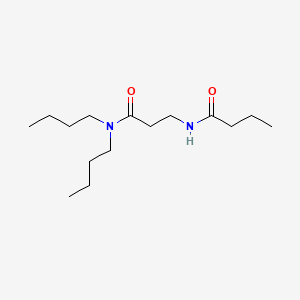
Ethyl 4-(hydroxymethyl)-2,6-dimethoxyphenyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(hydroxymethyl)-2,6-dimethoxyphenyl carbonate is an organic compound that belongs to the class of phenyl carbonates. This compound is characterized by the presence of an ethyl carbonate group attached to a phenyl ring, which is further substituted with hydroxymethyl and methoxy groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(hydroxymethyl)-2,6-dimethoxyphenyl carbonate typically involves the reaction of 4-(hydroxymethyl)-2,6-dimethoxyphenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
[ \text{4-(hydroxymethyl)-2,6-dimethoxyphenol} + \text{ethyl chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 4-(hydroxymethyl)-2,6-dimethoxyphenyl carbonate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonate group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 4-(carboxymethyl)-2,6-dimethoxyphenyl carbonate.
Reduction: Formation of 4-(hydroxymethyl)-2,6-dimethoxyphenol.
Substitution: Formation of various substituted phenyl carbonates depending on the nucleophile used.
科学的研究の応用
Ethyl 4-(hydroxymethyl)-2,6-dimethoxyphenyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 4-(hydroxymethyl)-2,6-dimethoxyphenyl carbonate involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can act as a prodrug, releasing active metabolites upon enzymatic hydrolysis. These metabolites can then interact with cellular targets, leading to various biological effects.
類似化合物との比較
Ethyl 4-(hydroxymethyl)-2,6-dimethoxyphenyl carbonate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 4-(hydroxymethyl)-2,6-dimethoxybenzoate: Similar structure but with a benzoate group instead of a carbonate group.
Ethyl 4-(hydroxymethyl)-2,6-dimethoxyphenyl acetate: Similar structure but with an acetate group instead of a carbonate group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
94135-69-0 |
|---|---|
分子式 |
C12H16O6 |
分子量 |
256.25 g/mol |
IUPAC名 |
ethyl [4-(hydroxymethyl)-2,6-dimethoxyphenyl] carbonate |
InChI |
InChI=1S/C12H16O6/c1-4-17-12(14)18-11-9(15-2)5-8(7-13)6-10(11)16-3/h5-6,13H,4,7H2,1-3H3 |
InChIキー |
DTKWHKUUXAWYLM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)OC1=C(C=C(C=C1OC)CO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


